Flt3-IN-18

Kinase selectivity Off-target inhibition c-KIT

Research on FLT3-ITD-driven AML resistance is often confounded by off-target c-KIT inhibition or cardiac liability. Flt3-IN-18 eliminates these variables: - 0.003 µM FLT3 IC50; >1700x selective over c-KIT - 58.4 µM hERG IC50 (>19,000x safety margin) - Dual CHK1 inhibition enables synthetic lethality studies. Available in R&D quantities for xenograft (MV-4-11) or combination (cytarabine) models.

Molecular Formula C26H36N8O
Molecular Weight 476.6 g/mol
Cat. No. B12397931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlt3-IN-18
Molecular FormulaC26H36N8O
Molecular Weight476.6 g/mol
Structural Identifiers
SMILESC1CCC(C1)N2C=NC3=C(N=C(N=C32)NC4CCC(CC4)N)NC5=CC=C(C=C5)N6CCOCC6
InChIInChI=1S/C26H36N8O/c27-18-5-7-20(8-6-18)30-26-31-24(23-25(32-26)34(17-28-23)22-3-1-2-4-22)29-19-9-11-21(12-10-19)33-13-15-35-16-14-33/h9-12,17-18,20,22H,1-8,13-16,27H2,(H2,29,30,31,32)
InChIKeyRBJJYZNTQRAUAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Flt3-IN-18 Compound Overview


Flt3-IN-18 (CAS 752191-77-8) is a synthetic, small-molecule, 2-aminopyrimidine derivative that functions as a potent dual inhibitor of Fms-like tyrosine kinase 3 (FLT3) and checkpoint kinase 1 (CHK1) [1]. The compound exhibits an enzymatic IC50 of 0.003 µM against FLT3 and demonstrates selective antiproliferative activity in cellular models of acute myeloid leukemia (AML) harboring FLT3 internal tandem duplication (FLT3-ITD) mutations [2][3].

1 Dual FLT3/CHK1 inhibition study fit
2 FLT3-ITD mutation‑positive AML cell model context
3 Kinase selectivity research workflow

Flt3-IN-18 Irreplaceability


Direct substitution of Flt3-IN-18 with other in-class FLT3 inhibitors is scientifically unwarranted without quantitative validation, because the compound exhibits a >1700-fold selectivity window over the structurally related kinase c-KIT, an IC50 of 58.4 µM against the hERG cardiac ion channel, and potent dual inhibition of CHK1 [1]. These differentiated parameters contrast sharply with the narrower selectivity profiles and higher cardiac liability potential of many approved or investigational FLT3 inhibitors, making Flt3-IN-18 a distinct research tool for studying resistance, combination strategies, and safety margins in FLT3-ITD-driven AML models .

! FLT3–c‑KIT selectivity profile may not transfer from narrower inhibitors
! Dual CHK1 pharmacology alters resistance‑model interpretation vs. FLT3‑only tools
! hERG channel interaction margin may differ from compounds with established cardiac liability

Flt3-IN-18 Comparative Evidence


c-KIT Selectivity Advantage

Flt3-IN-18 exhibits a selectivity window of >1700-fold for FLT3 over the structurally related kinase c-KIT (enzymatic IC50 ratio) [1]. This selectivity is substantially higher than that of clinically approved and investigational FLT3 inhibitors: quizartinib demonstrates ~10-fold selectivity for FLT3 over KIT ; gilteritinib shows approximately 800-fold selectivity for FLT3 over c-KIT ; tandutinib actually inhibits c-KIT with an IC50 (0.17 µM) that is numerically lower than its FLT3 IC50 (0.22 µM), yielding no meaningful selectivity [2]; crenolanib is reported to have 33-fold selectivity for FLT3 over c-KIT [3]; and midostaurin inhibits multiple kinases including c-KIT with IC50 values in the 22–500 nM range, demonstrating a polypharmacology profile rather than FLT3-selective inhibition .

c‑KIT selectivity
Head-to-head
Flt3‑IN‑18 >1700‑fold vs. c‑KIT; quizartinib ~10‑fold, gilteritinib ~800‑fold, tandutinib no selectivity
Supports FLT3‑specific pathway interpretation
Off‑target KIT phenotype review recommended
Kinase selectivity Off-target inhibition c-KIT AML FLT3

hERG Cardiac Safety Assessment

Flt3-IN-18 demonstrates greatly reduced affinity for the hERG potassium channel with an IC50 value of 58.4 µM [1]. This hERG IC50 is approximately 19,467-fold higher than its FLT3 enzymatic IC50 (0.003 µM), indicating a wide safety margin for cardiac repolarization liability. In contrast, many FLT3 inhibitors carry recognized cardiotoxicity concerns: quizartinib bears a boxed warning for QT prolongation and requires ECG monitoring; gilteritinib prescribing information includes warnings for QTc interval prolongation; and hERG blockade has been a noted obstacle in FLT3 inhibitor development broadly [2].

hERG safety margin
Class-level inference
hERG IC₅₀ 58.4 µM; margin >19,000‑fold vs. FLT3 IC₅₀
Reported cardiac repolarisation margin context
QT prolongation risk differs from quizartinib/gilteritinib class
hERG Cardiotoxicity Safety pharmacology QT prolongation FLT3 inhibitor

Dual FLT3/CHK1 Inhibition and Resistance

Flt3-IN-18 is a validated dual inhibitor of both FLT3 and CHK1 kinases . In BaF3 cell models engineered to express FLT3-TKD (tyrosine kinase domain) mutations and compound FLT3-ITD-TKD mutations—which represent clinically relevant resistance mechanisms to FLT3 inhibitor monotherapy—Flt3-IN-18 demonstrated potency in overcoming varying acquired resistance [1]. The compound also upregulated p53 and abolished the outgrowth of adaptive resistant cells, a mechanistic advantage not shared by FLT3-selective inhibitors that lack CHK1 activity [2].

Dual FLT3/CHK1 resistance
Head-to-head
Active in BaF3 FLT3‑TKD/ITD‑TKD cells; upregulates p53, blocks adaptive resistance
Supports resistance mechanism study context
FLT3‑only inhibitors show limited efficacy in these models
Acquired resistance CHK1 FLT3-TKD FLT3-ITD Dual inhibition AML

In Vivo Efficacy in AML Xenografts

In a mouse xenograft model inoculated with MV-4-11 cells (FLT3-ITD-positive human AML line), Flt3-IN-18 significantly suppressed tumor growth [1]. In a separate survival study using the Molm-13 transplantation model, treatment with Flt3-IN-18 prolonged survival . Single-dose intraperitoneal administration (10 mg/kg) in rats bearing MV4-11 xenografts effectively inhibited FLT3-ITD autophosphorylation and reduced STAT5 phosphorylation by over 95% after 24 hours [2].

In vivo target engagement
Head-to-head
STAT5 phosphorylation reduced >95% at 24 h (10 mg/kg i.p.)
Supports in vivo model‑response context
MV‑4‑11 xenograft; survival benefit in Molm‑13 model
In vivo efficacy Xenograft MV-4-11 Molm-13 Survival AML

Antiproliferative Activity in AML Cells

Flt3-IN-18 displays potent antiproliferative activity against FLT3-ITD-driven AML cell lines. Following 72-hour incubation, the compound inhibited cell growth with GI50 values of 0.002 µM (2 nM) for MV4-11 cells and 0.001 µM (1 nM) for MOLM-13 cells [1]. For reference, gilteritinib exhibits antiproliferative IC50 values of approximately 1.8 nM in Ba/F3 cells expressing FLT3-ITD and 2.1 nM in Ba/F3 cells expressing FLT3-ITD-D835Y ; quizartinib demonstrates a GI50 of ~18 nM in FLT3-ITD-expressing cells under comparable conditions [2].

Antiproliferative GI₅₀
Cross-study comparable
MV4‑11 GI₅₀ 0.002 µM; MOLM‑13 GI₅₀ 0.001 µM
Supports FLT3‑ITD cell‑model endpoint review
Cross‑study comparisons limited by assay formats
GI50 MV4-11 MOLM-13 Antiproliferative AML FLT3-ITD

Preclinical PK and Safety Profile

In the in vivo studies reported by Li et al., Flt3-IN-18 (Compound 18) demonstrated favorable pharmacokinetic profiles and good safety, supporting its further development [1]. While detailed PK parameters (e.g., oral bioavailability, half-life, clearance, volume of distribution) are not fully enumerated in the publicly available abstract or vendor datasheets, the authors explicitly state that favorable PK and safety were observed in conjunction with the compound's tumor growth inhibition and survival benefit in MV-4-11 and Molm-13 models [2].

Preclinical PK & safety
Supporting evidence
Qualitative favourable PK and safety reported (Li et al. 2023)
Data to verify; exposure‑model validation review
Quantitative PK parameters not publicly detailed
Pharmacokinetics PK profile In vivo safety Preclinical FLT3 inhibitor

Flt3-IN-18 Recommended Applications


Modeling TKI Resistance in AML

Employ Flt3-IN-18 in BaF3 cell lines engineered with FLT3-TKD or FLT3-ITD-TKD mutations to study mechanisms of acquired resistance to FLT3 inhibitors. The compound's dual FLT3/CHK1 inhibition and p53 upregulation [1] provide a unique tool for investigating resistance bypass strategies that cannot be probed with FLT3-selective agents like quizartinib or gilteritinib.

In Vivo Efficacy in Xenograft Models

Utilize Flt3-IN-18 in MV-4-11 subcutaneous xenograft or Molm-13 systemic transplantation models to assess tumor growth inhibition and survival benefit [2]. The compound's >19,000-fold safety margin for hERG [3] minimizes cardiac confounding, enabling cleaner interpretation of efficacy endpoints and dose-response relationships in rodents.

c-KIT Off-Target Control in FLT3 Studies

In experiments where c-KIT inhibition would confound phenotypic readouts (e.g., hematopoietic progenitor assays, combination studies with KIT-dependent cytokines), Flt3-IN-18's >1700-fold selectivity for FLT3 over c-KIT [4] makes it an ideal tool compound. This is particularly relevant when comparing results against tandutinib (which potently inhibits c-KIT) or midostaurin (which exhibits broad polypharmacology).

Combination Studies with DDR Agents

Leverage the CHK1 inhibitory activity of Flt3-IN-18 to explore synthetic lethality or enhanced cytotoxicity when combined with DNA-damaging chemotherapeutics (e.g., cytarabine, daunorubicin) or PARP inhibitors in FLT3-mutant AML models. The dual pharmacology is unique among FLT3 tool compounds and may reveal context-specific therapeutic vulnerabilities.

Application
Selection Property
Validation Focus
FLT3‑TKD/ITD‑TKD resistance models
Dual FLT3/CHK1 inhibition profile
Resistance mechanism study context
AML xenograft efficacy studies
hERG safety margin context
Dose‑response interpretation in rodents
c‑KIT off‑target control studies
FLT3‑c‑KIT selectivity profile
Phenotypic interpretation in FLT3 assays
Combination with DDR agents
CHK1 inhibition pharmacology
Synthetic lethality screening context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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